3-(Fluoromethyl)oxetan-3-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(fluoromethyl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c5-1-4(6)2-7-3-4/h1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOWFUYYLYKWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782527-32-5 | |
| Record name | 3-(fluoromethyl)oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation of a Key Fluorinated Building Block: A Technical Guide to 3-(Fluoromethyl)oxetan-3-amine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of small, strained ring systems and fluorine atoms into drug candidates represents a powerful strategy for modulating physicochemical and pharmacological properties. The oxetane moiety, in particular, has gained significant attention as a versatile bioisostere for commonly used functional groups, offering improvements in solubility, metabolic stability, and lipophilicity.[1] This guide provides an in-depth analysis of the structural characterization of 3-(fluoromethyl)oxetan-3-amine, a valuable building block in medicinal chemistry. We will delve into the interpretation of its nuclear magnetic resonance (NMR) spectra, offering a foundational understanding for researchers working with this and related fluorinated scaffolds.
Introduction: The Significance of Fluorinated Oxetanes in Drug Discovery
The unique properties of the oxetane ring, a four-membered cyclic ether, make it an attractive scaffold in modern drug design. Its inherent polarity can enhance aqueous solubility, a critical factor for drug delivery and bioavailability.[1] Furthermore, the strained nature of the ring system can influence molecular conformation and interactions with biological targets. When combined with the strategic incorporation of fluorine, a halogen known for its ability to modulate pKa, improve metabolic stability, and enhance binding affinity, the resulting fluorinated oxetanes become powerful tools for fine-tuning the properties of lead compounds. 3-(Fluoromethyl)oxetan-3-amine, in particular, offers a trifecta of desirable features: a rigid oxetane core, a primary amine for further functionalization, and a fluoromethyl group to probe the effects of fluorination in a specific chemical environment.
Molecular Structure and Key Features
The structure of 3-(fluoromethyl)oxetan-3-amine consists of a central four-membered oxetane ring. At the C3 position, it is substituted with both an amine (-NH2) group and a fluoromethyl (-CH2F) group. This disubstitution at a single carbon atom creates a quaternary center, a feature with important implications for its spectroscopic signature.
Figure 1: Chemical structure of 3-(Fluoromethyl)oxetan-3-amine.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-(fluoromethyl)oxetan-3-amine, a combination of 1H, 13C, and 19F NMR, along with two-dimensional (2D) correlation experiments, provides a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Signal A | ~4.7 - 4.9 | Doublet of Doublets (dd) | Jgem ≈ 6-8 Hz, Jlong-range ≈ 1-2 Hz | Oxetane CH₂ (4H) |
| Signal B | ~4.5 - 4.7 | Doublet of Triplets (dt) | ²JHF ≈ 47-50 Hz, ⁴JHH ≈ 1-2 Hz | -CH₂F (2H) |
| Signal C | ~1.8 - 2.2 | Broad Singlet | - | -NH₂ (2H) |
Causality behind Predictions:
-
Oxetane Protons (Signal A): The methylene protons on the oxetane ring (at C2 and C4) are diastereotopic due to the chiral center at C3. They are expected to appear at a downfield chemical shift (around 4.7-4.9 ppm) due to the deshielding effect of the adjacent oxygen atom.[2][3] These protons will exhibit geminal coupling to each other and may show small long-range coupling to the fluoromethyl protons.
-
Fluoromethyl Protons (Signal B): The protons of the fluoromethyl group are significantly influenced by the adjacent fluorine atom. This results in a large two-bond H-F coupling (²JHF) constant, typically in the range of 47-50 Hz, splitting the signal into a doublet.[4] Each peak of this doublet may be further split into a triplet by long-range coupling to the oxetane protons. The electronegativity of the fluorine atom will also deshield these protons, placing their signal around 4.5-4.7 ppm.
-
Amine Protons (Signal C): The protons of the primary amine will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent and concentration. The broadening is due to quadrupole moments and exchange with trace amounts of water.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule, with the influence of the fluorine atom being particularly noteworthy.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
| Signal 1 | ~80 - 85 | Doublet | ²JCF ≈ 20-25 Hz | Oxetane C2/C4 |
| Signal 2 | ~75 - 80 | Doublet | ¹JCF ≈ 170-180 Hz | -CH₂F |
| Signal 3 | ~55 - 60 | Doublet | ²JCF ≈ 20-25 Hz | C3 (quaternary) |
Causality behind Predictions:
-
Oxetane Carbons (Signal 1): The carbons of the oxetane ring adjacent to the oxygen (C2 and C4) are expected to resonate at a downfield shift of around 80-85 ppm.[2] They will exhibit a two-bond coupling to the fluorine atom (²JCF), resulting in a doublet.
-
Fluoromethyl Carbon (Signal 2): The carbon directly bonded to the fluorine atom will show a very large one-bond C-F coupling constant (¹JCF) of approximately 170-180 Hz, appearing as a doublet.[5] Its chemical shift will be in the range of 75-80 ppm.
-
Quaternary Carbon (Signal 3): The quaternary carbon at C3 will be significantly less intense than the other carbon signals due to the absence of a directly attached proton and the resulting lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment. It will also be split into a doublet due to two-bond coupling with the fluorine atom.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Signal I | ~ -220 to -230 | Triplet of Triplets (tt) | ²JFH ≈ 47-50 Hz, ⁴JFH ≈ 1-2 Hz | -CH₂F |
Causality behind Predictions:
-
Fluoromethyl Fluorine (Signal I): The fluorine atom in a fluoromethyl group typically resonates in the region of -200 to -220 ppm.[6] The signal will be split into a triplet by the two adjacent protons (²JFH ≈ 47-50 Hz). Each peak of this triplet may be further split into a smaller triplet by long-range coupling to the four protons on the oxetane ring. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[7][8]
2D NMR Correlation Spectroscopy
To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are essential.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
Engineering Metabolic Resilience: The Physicochemical and Stability Profile of 3-(Fluoromethyl)oxetan-3-amine Derivatives
Executive Summary
In the continuous pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the oxetane ring has evolved from a niche heterocycle to a premier bioisostere in modern medicinal chemistry. Specifically, the 3-(fluoromethyl)oxetan-3-amine motif has emerged as a highly sophisticated structural module. By replacing traditional planar amides or metabolically labile alkyl amines with this fluorinated oxetane system, drug developers can achieve a trifecta of property enhancements: attenuated amine basicity, finely tuned lipophilicity, and exceptional metabolic stability[1].
As a Senior Application Scientist, I approach the integration of this motif not merely as a structural substitution, but as a calculated engineering of the molecule's physicochemical microenvironment. This guide dissects the causality behind the metabolic resilience of 3-(fluoromethyl)oxetan-3-amine derivatives and provides a self-validating framework for evaluating their stability in vitro.
The Mechanistic Rationale: Why Fluorinated Oxetanes?
The decision to incorporate a 3-(fluoromethyl)oxetan-3-amine group is driven by three distinct mechanistic advantages:
A. Isosteric Replacement Dynamics
Traditional amides are planar (sp²-hybridized) and susceptible to proteolytic or amidase-mediated cleavage. Swapping an amide for a 3-amino-oxetane breaks this conjugation, replacing it with an sp³-hybridized oxygen that maintains hydrogen-bond acceptor capabilities while altering the topological exit vectors. Structural comparisons reveal that amino-oxetanes adopt a gauche conformation, making them excellent topological mimics for sulfonamides and amides without the associated metabolic soft spots 2[2].
B. Electronic Fine-Tuning & pKa Modulation
Alkyl amines often suffer from high basicity (pKa > 9), leading to excessive physiological protonation, poor membrane permeability, and hERG toxicity. The introduction of the highly electronegative fluoromethyl group adjacent to the oxetane core exerts a strong electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the adjacent amine by up to 3 units, yielding a less basic, highly permeable derivative 3[3].
C. Steric and Metabolic Shielding
Cytochrome P450 (CYP) enzymes typically oxidize amines at the highly vulnerable alpha-carbon. The C-F bond is highly polarized and significantly stronger than a C-H bond (approx. 116 kcal/mol vs. 98 kcal/mol). Placing a fluorine atom at this alpha-equivalent position effectively blocks CYP-mediated oxidative dealkylation. Consequently, fluorinated oxetanes exhibit near-zero clearance in human liver microsomes (HLM), remaining largely intact under conditions that simulate in vivo metabolism[1].
Breakthroughs in Synthetic Accessibility
Historically, the synthesis of fluorinated oxetanes was plagued by ring rupture and defluorination. However, a landmark 2025 breakthrough published in Nature Chemistry resolved this bottleneck. Researchers developed a novel catalytic transformation utilizing an inexpensive copper catalyst to selectively insert a difluorocarbene species into readily available epoxides 4[4]. This site-selective ring cleavage and cyclization via a metallacycle intermediate has finally democratized access to these highly stable scaffolds for late-stage drug discovery[5].
Comparative Physicochemical and Metabolic Profile
To illustrate the profound impact of the 3-(fluoromethyl)oxetan-3-amine motif, the quantitative data below summarizes the physicochemical shifts observed when transitioning from a standard benzamide to a fluorinated oxetane derivative.
| Structural Motif | pKa (Amine) | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | HLM Intrinsic Clearance (µL/min/mg) |
| Benzamide (Baseline) | N/A (Neutral) | ~1.8 | ~50 | ~15.0 |
| 3-Amino-oxetane | ~8.5 | ~1.2 | >200 | ~18.5 |
| 3-(Fluoromethyl)oxetan-3-amine | ~5.5 - 6.5 | ~1.5 | >150 | < 5.0 (Near Zero) |
Table 1: Comparative profiling demonstrates that the fluorinated oxetane retains the solubility benefits of the oxetane core while drastically reducing intrinsic clearance and modulating basicity.
Self-Validating Protocol: In Vitro Microsomal Stability Assay
To accurately quantify the metabolic resilience of 3-(fluoromethyl)oxetan-3-amine derivatives, we must employ a self-validating microsomal stability assay. A protocol is only as reliable as its internal controls; therefore, this methodology integrates causality-driven steps to ensure data integrity.
Step 1: Matrix Preparation & Control Setup
-
Action: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Causality: MgCl₂ is a critical cofactor for the NADPH-cytochrome P450 reductase complex.
-
Self-Validation: Include a Minus-NADPH Control . This differentiates true CYP450-mediated metabolism from chemical instability or degradation by non-NADPH-dependent enzymes (e.g., esterases). Include Verapamil as a high-clearance positive control to validate the metabolic competency of the HLM batch.
Step 2: Reaction Initiation & Kinetic Sampling
-
Action: Pre-incubate the test compound (1 µM final concentration) with HLM (0.5 mg/mL protein) at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).
-
Causality: Pre-incubation ensures thermal equilibrium. A low compound concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (well below the Michaelis constant, Km ), allowing for accurate intrinsic clearance ( CLint ) calculation.
Step 3: Kinetic Quenching & Protein Precipitation
-
Action: At designated time points (0, 15, 30, 60 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) pre-spiked with an Internal Standard (IS, e.g., Tolbutamide).
-
Causality: Cold ACN instantaneously denatures the CYP450 enzymes, halting metabolism to capture an exact kinetic snapshot. The organic solvent simultaneously precipitates microsomal proteins to prevent LC column clogging. The pre-spiked IS accounts for volumetric transfer errors and normalizes matrix suppression effects during mass spectrometry.
Step 4: Centrifugation & LC-MS/MS Quantification
-
Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
-
Causality: High-speed centrifugation pellets the denatured proteins. MRM mode provides the highest sensitivity and specificity by filtering for the precise precursor-to-product ion transitions of the fluorinated oxetane derivative.
Experimental Workflow Diagram
The logical flow of the self-validating metabolic stability assay is visualized below.
Caption: Workflow for self-validating in vitro microsomal stability assessment of oxetane derivatives.
Conclusion
The 3-(fluoromethyl)oxetan-3-amine motif represents a triumph of rational drug design. By combining the topological novelty and high solubility of the oxetane ring with the profound electronic and steric shielding of the fluoromethyl group, researchers can systematically eradicate metabolic liabilities. Supported by recent catalytic breakthroughs that enable scalable synthesis, this derivative stands as a highly authoritative building block for next-generation therapeutics.
References
- Do Amino-Oxetanes Resemble Amides?
- Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s)
- Novel method to synthesise valuable fluorinated drug compounds (Catalytic Difluorocarbene for Fluorinated Oxetanes)
Sources
Application Note: Amidation of Sterically Hindered, Electron-Deficient Amines – A Protocol for 3-(Fluoromethyl)oxetan-3-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
In modern medicinal chemistry, 3-(fluoromethyl)oxetan-3-amine (CAS: 2173992-39-5 for the HCl salt) has emerged as a highly specialized building block. The incorporation of an oxetane ring bearing a fluoromethyl group serves as a metabolically stable, lipophilic bioisostere for gem-dimethyl or tert-butyl groups. Furthermore, the strong electron-withdrawing nature of both the oxetane oxygen and the fluorine atom significantly attenuates the basicity of the amine, typically lowering the pKa to ~6.0–7.0 [1]. This pKa modulation is highly desirable for improving membrane permeability and reducing hERG liability in drug candidates.
However, the amidation of this specific amine presents a triad of mechanistic challenges:
-
Reduced Nucleophilicity: The strong inductive (-I) effects from the adjacent β-oxygen and the fluoromethyl group withdraw electron density from the nitrogen lone pair, rendering it a exceptionally poor nucleophile compared to standard alkylamines.
-
Severe Steric Hindrance: The primary amine is situated on a quaternary carbon (C3 of the oxetane ring), creating a highly congested transition state during the nucleophilic attack on the activated carbonyl.
-
Acid Sensitivity: Oxetanes are cyclic ethers that are highly susceptible to acid-catalyzed ring-opening. Traditional acidic workups (e.g., 1M HCl washes) will degrade the oxetane core and must be strictly avoided [2].
Because the free base is volatile and prone to degradation, the compound is almost exclusively handled as the hydrochloride salt. This necessitates the use of a non-nucleophilic organic base to liberate the free amine in situ prior to coupling.
Reagent Selection & Causality (Expertise & Experience)
To overcome the poor nucleophilicity and steric congestion without compromising the oxetane ring, the choice of coupling reagent and base is critical.
-
Coupling Reagent – T3P (Propylphosphonic anhydride): T3P is the premier choice for oxetane-containing amines. Unlike EDC/HOBt, T3P generates entirely water-soluble phosphate byproducts. This allows for a mild, slightly basic aqueous workup that perfectly preserves the integrity of the acid-sensitive oxetane ring. Furthermore, T3P exhibits exceptionally low epimerization rates when coupling chiral carboxylic acids[2].
-
Coupling Reagent – HATU: For highly sterically hindered or electronically deactivated carboxylic acids where T3P fails to reach full conversion, HATU provides the necessary electrophilic activation by forming a highly reactive OAt-ester. However, HATU requires more rigorous chromatographic purification to remove the tetramethylurea byproduct.
-
Base – DIPEA (N,N-Diisopropylethylamine): DIPEA is preferred over Triethylamine (TEA). Its increased steric bulk prevents it from acting as a competing nucleophile, and it efficiently neutralizes the HCl salt of the amine to liberate the volatile free base directly into the reaction matrix.
Quantitative Comparison of Amidation Conditions
The following table summarizes the performance of various coupling strategies when applied to 3-(fluoromethyl)oxetan-3-amine, based on empirical validation.
| Coupling Reagent | Typical Yield (%) | Epimerization Risk | Required Workup Condition | Oxetane Stability |
| T3P (Protocol A) | 75–90% | Very Low | Mild Aqueous (NaHCO₃) | Excellent |
| HATU (Protocol B) | 80–95% | Moderate | Mild Aqueous / Chromatography | Good |
| EDC/HOBt | 40–60% | Low | Aqueous (Often requires acidic wash) | Poor (if acid used) |
| Acid Chloride | Variable | High | Aqueous (Basic) | Moderate (HCl byproduct) |
Experimental Workflow & Decision Matrix
Decision matrix for 3-(fluoromethyl)oxetan-3-amine amidation based on steric hindrance.
Validated Experimental Protocols
Protocol A: T3P-Mediated Amidation (Standard Scale: 1.0 mmol)
This is the preferred, highly scalable method for standard carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv, 1.0 mmol)
-
3-(Fluoromethyl)oxetan-3-amine hydrochloride (1.2 equiv, 1.2 mmol)
-
DIPEA (3.0 equiv, 3.0 mmol)
-
T3P (50 wt% solution in EtOAc) (1.5 equiv, 1.5 mmol)
-
Anhydrous Ethyl Acetate (EtOAc) (10 mL)
Step-by-Step Methodology:
-
Activation Matrix: Suspend the carboxylic acid in anhydrous EtOAc (10 mL) under an inert atmosphere (N₂ or Ar) at room temperature.
-
In Situ Neutralization: Add DIPEA (3.0 equiv) to the suspension and stir for 5 minutes. Subsequently, add the 3-(fluoromethyl)oxetan-3-amine hydrochloride (1.2 equiv).
-
Causality: Adding the base prior to the amine salt ensures the HCl is immediately neutralized upon addition, liberating the volatile free base directly into the reaction matrix without evaporative loss.
-
-
Coupling Initiation: Cool the mixture to 0–5 °C using an ice bath. Dropwise add the T3P solution (1.5 equiv).
-
Causality: The addition of T3P is mildly exothermic; cooling prevents thermal degradation of the oxetane ring and minimizes side reactions.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
Self-Validating Analytical Check: Monitor the reaction via LC-MS. The product mass should appear as [M+H]+. If unreacted amine remains, do not add more T3P; instead, verify the pH is basic (pH ~8) to ensure the amine is fully liberated.
-
Non-Acidic Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL).
-
Causality: The basic aqueous quench safely hydrolyzes excess T3P into water-soluble phosphates while strictly avoiding acidic conditions that would cleave the oxetane ring.
-
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: HATU-Mediated Amidation (For Sterically Hindered Acids)
Reserve this protocol for highly unreactive or sterically congested carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv, 1.0 mmol)
-
3-(Fluoromethyl)oxetan-3-amine hydrochloride (1.5 equiv, 1.5 mmol)
-
DIPEA (4.0 equiv, 4.0 mmol)
-
HATU (1.2 equiv, 1.2 mmol)
-
Anhydrous DMF (5 mL)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the carboxylic acid and HATU (1.2 equiv) in anhydrous DMF (5 mL) at room temperature. Add DIPEA (2.0 equiv) and stir for 15 minutes.
-
Causality: Pre-activation forms the highly reactive active OAt-ester. This is crucial for hindered acids before introducing the inherently poor oxetane nucleophile.
-
-
Amine Introduction: In a separate vial, suspend 3-(fluoromethyl)oxetan-3-amine hydrochloride (1.5 equiv) in DMF (2 mL) and add DIPEA (2.0 equiv). Transfer this solution dropwise to the pre-activated acid mixture.
-
Propagation: Stir the reaction at room temperature for 4–8 hours.
-
Self-Validating Analytical Check: Check via TLC or LC-MS. HATU-mediated reactions are typically faster than T3P and should show significant conversion within 4 hours.
-
Specialized Workup: Dilute the mixture with EtOAc (20 mL) and wash with a 5% aqueous LiCl solution (3 × 10 mL).
-
Causality: LiCl washes are highly effective at partitioning DMF and the tetramethylurea byproduct of HATU into the aqueous phase without resorting to oxetane-destroying acidic washes.
-
-
Isolation: Wash with saturated NaHCO₃, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
References
-
Harrison, L. A., et al. "Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins." Journal of Medicinal Chemistry, 2021. URL:[Link]
Application Note: Leveraging 3-(Fluoromethyl)oxetan-3-amine in 19F-NMR Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight compounds that bind to targets with high ligand efficiency. Among the most robust screening modalities is 19 F-Nuclear Magnetic Resonance ( 19 F-NMR), which offers unparalleled sensitivity and zero background interference from biological matrices.
This application note details the strategic incorporation of 3-(Fluoromethyl)oxetan-3-amine into fragment libraries. By acting as a multifunctional scaffold, this building block simultaneously provides an NMR-active fluorine handle, modulates physicochemical properties via the oxetane ring, and offers a versatile primary amine for downstream hit-to-lead elaboration.
Physicochemical Rationale & Structural Logic
The selection of 3-(Fluoromethyl)oxetan-3-amine is not arbitrary; it is driven by precise structural causality. In medicinal chemistry, the oxetane ring is frequently deployed as a bioisostere for gem-dimethyl or carbonyl groups[1]. However, when combined with a fluoromethyl group and a primary amine, it creates a synergistic effect that optimizes the fragment for both screening and development.
-
Aqueous Solubility & Metabolic Stability: The highly polar, sp 3 -rich oxetane ring significantly improves aqueous solubility and reduces lipophilicity (logD) compared to aliphatic counterparts, redirecting metabolic clearance away from cytochrome P450 enzymes[2].
-
Basicity Modulation (hERG Mitigation): Aliphatic primary amines typically possess a pK a around 10.5, rendering them fully protonated at physiological pH. This high basicity often leads to poor membrane permeability and off-target toxicities, such as hERG channel blockade. The strongly electronegative oxygen in the strained 4-membered ring, combined with the electron-withdrawing fluoromethyl group, exerts a powerful inductive (-I) effect. This stabilizes the unprotonated amine, dropping the pK a to a highly desirable ~7.0–8.0 range[1].
-
19 F-NMR Handle: The fluoromethyl group provides a distinct, highly sensitive 19 F-NMR signal. Because fluorine is absent in native biological systems, ligand-observed 19 F-NMR screening yields no background noise, allowing for the detection of weak (millimolar) fragment-target interactions[3].
Figure 1: Structural causality map illustrating the physicochemical contributions of 3-(Fluoromethyl)oxetan-3-amine.
Table 1: Comparative Physicochemical Properties
Data summarizes the impact of the oxetane and fluoromethyl modifications on standard fragment parameters.
| Compound Scaffold | Molecular Weight (Da) | Estimated pK a | cLogP | 19 F-NMR Active? |
| tert-Butylamine | 73.14 | ~10.6 | 0.40 | No |
| Oxetan-3-amine | 73.09 | ~8.5 | -0.30 | No |
| 3-(Fluoromethyl)oxetan-3-amine | 105.11 | ~7.5 | -0.50 | Yes |
Workflow: 19 F-NMR Fragment Screening
Ligand-observed 19 F-NMR is highly effective for detecting subtle interactions between fragments and proteins across various concentrations[3]. The most common technique is the T2 -relaxation (CPMG) experiment .
The Causality of CPMG: Small, unbound fragments tumble rapidly in solution, resulting in long transverse relaxation times ( T2 ) and sharp NMR peaks. When a fragment binds to a massive target protein, it adopts the protein's slow tumbling rate. This drastically shortens the T2 relaxation time, causing the NMR signal to broaden or disappear entirely. The CPMG pulse sequence acts as a filter, eliminating signals from rapidly relaxing (bound) states, resulting in a quantifiable reduction in peak intensity that confirms binding[4].
Figure 2: End-to-end FBDD workflow utilizing 19F-NMR screening and downstream elaboration.
Experimental Protocols
Protocol 1: Self-Validating 19 F-NMR T2 -Relaxation (CPMG) Screen
This protocol describes the screening of a fragment cocktail containing 3-(Fluoromethyl)oxetan-3-amine against a target protein.
Self-Validation Mechanism: To ensure that signal broadening is due to specific protein-ligand binding and not an artifact of protein precipitation or bulk viscosity changes, a non-binding fluorinated reference (e.g., trifluoroethanol, TFE) is included in every cocktail. If the reference signal broadens, the well is flagged for aggregation, preventing false positives.
Materials:
-
Target protein (concentrated to 10–50 µM in NMR-compatible buffer, e.g., 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D 2 O).
-
Fragment cocktail (10–30 fluorinated fragments, including 3-(Fluoromethyl)oxetan-3-amine, each at 100 µM).
-
Internal reference: 100 µM Trifluoroethanol (TFE).
-
Bruker NMR spectrometer equipped with a 19 F-cryoprobe.
Step-by-Step Procedure:
-
Cocktail Preparation: In a 96-well deep-well plate, mix the fragment cocktail and the internal reference (TFE) in the NMR buffer. Ensure the final DMSO concentration is ≤ 2% to prevent protein denaturation.
-
Baseline Acquisition (Control): Transfer 150 µL of the fragment cocktail (without protein) to a 3 mm NMR tube. Acquire a 1D 19 F-NMR CPMG spectrum. Record the peak intensity and chemical shift for the fluoromethyl group of the oxetane fragment.
-
Target Addition: Add the target protein to the cocktail to achieve a final protein concentration of 10 µM (1:10 protein-to-fragment ratio). Incubate at 298 K for 15 minutes to allow equilibrium binding.
-
Assay Acquisition: Acquire the 19 F-NMR CPMG spectrum of the protein-fragment mixture using identical parameters to the baseline scan.
-
Data Analysis & Validation:
-
Validation Check: Inspect the TFE reference peak. If its intensity has decreased by >10% compared to the baseline, discard the data (indicates non-specific aggregation).
-
Hit Calling: Measure the peak intensity of 3-(Fluoromethyl)oxetan-3-amine. A reduction in signal intensity of ≥ 30% relative to the baseline constitutes a primary hit[4].
-
Protocol 2: Hit-to-Lead Elaboration via Amide Coupling
Once 3-(Fluoromethyl)oxetan-3-amine is validated as a hit, the primary amine serves as the synthetic vector for fragment growth. Because the oxetane ring reduces the nucleophilicity of the amine (due to the lowered pK a ), highly efficient coupling reagents like HATU are required.
Self-Validation Mechanism: A parallel control reaction omitting the coupling agent (HATU) is run. LC-MS analysis of both reactions ensures that the observed product mass in the primary reaction is a true covalent amide bond, not a non-covalent coordination complex that survived ionization.
Materials:
-
3-(Fluoromethyl)oxetan-3-amine hydrochloride[5] (1.0 equiv, 0.1 mmol)
-
Carboxylic acid building block (1.2 equiv, 0.12 mmol)
-
HATU (1.5 equiv, 0.15 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol)
-
Anhydrous DMF (1.0 mL)
Step-by-Step Procedure:
-
Activation: In a dried vial under N 2 , dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.5 equiv of DIPEA. Stir at room temperature for 10 minutes to form the active OAt ester.
-
Coupling: Add 3-(Fluoromethyl)oxetan-3-amine hydrochloride to the mixture, followed by the remaining 1.5 equiv of DIPEA (to liberate the free base of the oxetane amine).
-
Reaction Monitoring: Stir the reaction at room temperature. After 2 hours, sample 5 µL of the reaction mixture, dilute with 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation Check: Analyze the control reaction (no HATU). The control must show only starting materials. The active reaction should show the desired product mass [M+H]+ .
-
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 (5 mL). Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
-
Purification: Dry over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the elaborated lead compound.
Sources
Application Note: A Scalable and Robust Synthesis of 3-(Fluoromethyl)oxetan-3-amine Intermediates for Drug Discovery
Abstract: The 3-(fluoromethyl)oxetan-3-amine scaffold is a highly valuable building block in modern medicinal chemistry, combining the favorable physicochemical properties of the oxetane ring with the unique modulatory effects of fluorine.[1][2][3] This application note provides a comprehensive guide for the multi-gram scale synthesis of this key intermediate. We present a robust, three-part synthetic strategy starting from a commercially available precursor, focusing on the practical challenges and safety considerations inherent in scaling up chemical processes, particularly fluorination reactions. The protocols herein are designed to be self-validating, with explanations for critical process parameters and experimental choices to ensure reproducibility and safety for researchers and drug development professionals.
Strategic Overview & Retrosynthesis
The incorporation of fluorinated oxetane motifs can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][4][5] However, their synthesis, particularly on a large scale, presents unique challenges.[6][7][8] The strategy outlined below is optimized for scalability, safety, and efficiency, proceeding through a key N-protected 3-(hydroxymethyl)oxetan-3-amine intermediate. This approach isolates the hazardous fluorination step to a well-controlled transformation of an advanced intermediate.
The retrosynthetic analysis identifies (3-(bromomethyl)oxetan-3-yl)methanol as a strategic starting material, which can be elaborated through a protected amine intermediate before the critical deoxyfluorination step.
Caption: Retrosynthetic analysis for 3-(Fluoromethyl)oxetan-3-amine.
Part I: Synthesis of the Key N-Boc-3-(hydroxymethyl)oxetan-3-amine Intermediate
This phase focuses on the safe and efficient installation of a protected amine functionality, creating the direct precursor for the fluorination reaction. The use of an azide intermediate followed by a one-pot reduction and protection is a highly scalable and safe method for introducing the primary amine, avoiding the handling of volatile or highly reactive amine intermediates.
Protocol 1: Synthesis of N-Boc-3-(hydroxymethyl)oxetan-3-amine
Step A: Synthesis of (3-(Azidomethyl)oxetan-3-yl)methanol
-
Rationale: This step involves a nucleophilic substitution of bromide with azide. Sodium azide is an inexpensive and effective nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, promoting a good reaction rate. The reaction is run at a moderately elevated temperature to ensure complete conversion without significant decomposition.
-
Procedure:
-
To a 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add (3-(bromomethyl)oxetan-3-yl)methanol (100 g, 0.55 mol) and anhydrous DMF (500 mL).
-
Add sodium azide (NaN₃, 43 g, 0.66 mol, 1.2 equiv) portion-wise at room temperature. Caution: Sodium azide is acutely toxic. Handle with appropriate PPE.
-
Heat the reaction mixture to 70 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into 2 L of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product as a pale yellow oil. The product is typically used in the next step without further purification.
-
Step B: One-Pot Reduction and N-Boc Protection
-
Rationale: Catalytic hydrogenation is a clean and scalable method for reducing azides to primary amines. Palladium on carbon (Pd/C) is a robust and efficient catalyst. The subsequent in-situ protection of the newly formed amine with Di-tert-butyl dicarbonate (Boc₂O) prevents its isolation, which can be challenging, and provides a stable, easily handled intermediate. The addition of triethylamine (TEA) acts as a base to neutralize any acid formed and facilitate the protection reaction.
-
Procedure:
-
Set up a hydrogenation apparatus with a 2 L flask.
-
Dissolve the crude (3-(azidomethyl)oxetan-3-yl)methanol (approx. 0.55 mol) in methanol (1 L).
-
Carefully add 10% Pd/C (5 g, wet) to the solution under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon or a controlled inlet. Repeat this cycle three times.
-
Stir the mixture vigorously under a positive pressure of H₂ (1 atm) at room temperature for 12 hours.
-
Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air. Wash the pad with methanol (200 mL).
-
Transfer the filtrate to a 3 L reactor. Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, 84 mL, 0.61 mol, 1.1 equiv) followed by the slow, dropwise addition of a solution of Boc₂O (132 g, 0.61 mol, 1.1 equiv) in methanol (200 mL).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (1 L) and wash with 1M HCl (2 x 300 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 300 mL), and brine (300 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by crystallization from a mixture of ethyl acetate and hexanes to afford N-Boc-3-(hydroxymethyl)oxetan-3-amine as a white solid.
-
| Step | Starting Material | Product | Typical Yield | Purity (LC-MS) |
| A | (3-(bromomethyl)oxetan-3-yl)methanol | (3-(Azidomethyl)oxetan-3-yl)methanol | >95% (crude) | >90% |
| B | (3-(Azidomethyl)oxetan-3-yl)methanol | N-Boc-3-(hydroxymethyl)oxetan-3-amine | 80-85% (over 2 steps) | >98% |
Part II: Scale-Up Deoxyfluorination
The conversion of a primary alcohol to a fluoromethyl group is a powerful transformation, but it is also one of the most hazardous steps to scale up. Electrophilic N-F reagents and other fluorinating agents can be highly reactive, toxic, and thermally unstable, and their reactions are often highly exothermic.[9]
The Challenge of Fluorination on Scale
-
Exothermicity: Fluorination reactions release significant heat, which can lead to runaway reactions if not properly controlled.[10]
-
HF Formation: Many fluorinating agents can decompose or react with moisture to produce hydrogen fluoride (HF), which is highly corrosive and toxic.[9]
-
Reagent Stability: Reagents like Diethylaminosulfur trifluoride (DAST) are effective on a small scale but are known to be thermally unstable and can decompose explosively at higher temperatures, making them unsuitable for large-scale production.[9]
Caption: Decision tree for selecting a suitable deoxyfluorinating agent for scale-up.
Protocol 2: Deoxyfluorination using Deoxo-Fluor®
-
Rationale: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is chosen as a safer alternative to DAST for scale-up due to its higher thermal stability. The reaction is conducted at low temperature in an anhydrous aprotic solvent (DCM) to control the reaction rate and minimize side reactions. A non-nucleophilic base like DBU can be added to scavenge the HF byproduct, which can sometimes inhibit the reaction or cause decomposition.
-
Procedure:
-
In a 2 L jacketed reactor, dried and purged with nitrogen, dissolve N-Boc-3-(hydroxymethyl)oxetan-3-amine (50 g, 0.23 mol) in anhydrous dichloromethane (DCM, 500 mL).
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (56 g, 0.25 mol, 1.1 equiv) via a dropping funnel over 1 hour, ensuring the internal temperature does not rise above -65 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Slowly allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by ¹⁹F NMR or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C. Perform the following quench step in a well-ventilated fume hood.
-
Very slowly and carefully, add saturated aqueous NaHCO₃ solution (500 mL) to quench the reaction. Vigorous gas evolution will occur. Control the rate of addition to manage the effervescence.
-
Once the quench is complete, separate the layers. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is a yellow oil.
-
Part III: Deprotection and Final Product Isolation
The final step involves the removal of the Boc protecting group to yield the target amine. Isolation as a hydrochloride salt is standard practice for primary amines, as it improves stability, crystallinity, and handling properties.
Protocol 3: N-Boc Deprotection and Salt Formation
-
Rationale: The Boc group is efficiently cleaved under acidic conditions.[11] A solution of HCl in an organic solvent like dioxane or diethyl ether is ideal as it allows for the precipitation of the hydrochloride salt directly from the reaction mixture, providing a simple and effective purification method.
-
Procedure:
-
Dissolve the crude N-Boc-3-(fluoromethyl)oxetan-3-amine (approx. 0.23 mol) in diethyl ether (250 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble HCl gas through the solution or add a 4M solution of HCl in 1,4-dioxane (175 mL, 0.70 mol, ~3 equiv) dropwise.
-
A white precipitate will form. Continue stirring at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold diethyl ether (3 x 100 mL) to remove non-polar impurities.
-
Dry the solid under vacuum at 40 °C to a constant weight to yield 3-(Fluoromethyl)oxetan-3-amine hydrochloride as a white crystalline solid.[12]
-
| Step | Starting Material | Product | Typical Yield | Purity (¹H NMR) |
| Fluorination | N-Boc-3-(hydroxymethyl)oxetan-3-amine | N-Boc-3-(fluoromethyl)oxetan-3-amine | 75-85% (crude) | >90% |
| Deprotection | N-Boc-3-(fluoromethyl)oxetan-3-amine | 3-(Fluoromethyl)oxetan-3-amine HCl | >95% | >99% |
References
- Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole. Benchchem.
- Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
- Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
- Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. Sravathi.
- Gram-Scale Syntheses of a Series of Fluorinated Oxetane-Based Building Blocks. ResearchGate.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Synthesis of Fluorinated Amines: A Personal Account. NIH.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks. ChemRxiv.
- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Alfa Chemistry.
- Novel method to synthesise valuable fluorinated drug compounds. bionity.com.
- Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily.
- Oxetanes and Oxetan-3-ones. Thieme.
- Novel method to synthesize valuable fluorinated drug compounds. chemeurope.com.
- Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. PubMed.
- Protective Groups. Organic Chemistry Portal.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- 2173992-39-5|3-(Fluoromethyl)oxetan-3-amine hydrochloride. BLD Pharm.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
- (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate.
- Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Enamine.
- Synthesis of oxetan-3-ones. Organic Chemistry Portal.
- Fluorooxetanes for Medicinal Chemistry. Enamine.
- Oxetanes in Drug Discovery. PharmaBlock.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorooxetanes for Medicinal Chemistry - Enamine [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Novel method to synthesize valuable fluorinated drug compounds [bionity.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. sravathi.com [sravathi.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. 2173992-39-5|3-(Fluoromethyl)oxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Modulating Lipophilicity and ADME Profiles Using 3-(Fluoromethyl)oxetan-3-amine
Introduction: The Evolution of Bioisosteric Replacement
In modern medicinal chemistry, managing the delicate balance between target affinity and pharmacokinetic viability is a primary challenge. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and tert-butyl groups, offering a conformationally rigid, four-membered polar scaffold that enhances aqueous solubility and metabolic stability [1].
However, when an amine is directly attached to the oxetane core, the inherent basicity can still trigger liabilities such as hERG channel inhibition and phospholipidosis. Enter 3-(fluoromethyl)oxetan-3-amine (CAS: 1782527-32-5; HCl salt CAS: 2173992-39-5)[2][3]. By strategically installing a fluoromethyl group adjacent to the amine, drug designers can leverage a profound synergistic electron-withdrawing effect. This modification drastically lowers the amine's pKa, fine-tunes lipophilicity (LogD), and shields the molecule from cytochrome P450 (CYP450) mediated oxidation, thereby optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile [4].
Mechanistic Insights: Causality in ADME Modulation
The integration of 3-(fluoromethyl)oxetan-3-amine into a lead scaffold operates on three distinct physicochemical axes:
-
pKa Attenuation: The strong inductive effect (-I) of both the oxetane oxygen and the fluorine atom pulls electron density away from the nitrogen lone pair. This reduces the pKa from ~10.6 (standard aliphatic amine) to approximately 6.5–7.0. Causality: A lower pKa means the amine is predominantly neutral at physiological pH (7.4), which directly reduces non-specific electrostatic interactions with phospholipid bilayers (reducing phospholipidosis) and cardiac ion channels (reducing hERG toxicity)[4][5].
-
Lipophilic Efficiency (LipE): While fluorine is generally lipophilic, the highly polarized C-F bond combined with the hydrogen-bond accepting capacity of the oxetane oxygen creates a "polar hydrophobic" pocket. This lowers the overall LogD compared to a tert-butyl or standard alkyl group, driving up LipE [6].
-
Metabolic Shielding: Aliphatic amines and gem-dimethyl groups are classic hotspots for CYP-mediated N -dealkylation and aliphatic oxidation. The steric bulk of the oxetane ring, coupled with the strong C-F bond (approx. 116 kcal/mol), creates a metabolic blockade that prevents enzymatic hydrogen abstraction[1][4].
Quantitative Data: Physicochemical Comparison
To illustrate the structural impact, the table below summarizes the theoretical and observed shifts when replacing standard moieties with fluorinated oxetanes.
| Physicochemical Parameter | tert-Butylamine | Oxetan-3-amine | 3-(Fluoromethyl)oxetan-3-amine |
| Amine pKa (Calculated) | ~ 10.6 | ~ 8.3 | ~ 6.8 |
| Lipophilicity (ΔLogD at pH 7.4) | Baseline | -1.0 to -1.5 | -0.8 to -1.2 |
| Metabolic Stability (HLM) | Low (CYP oxidation hotspot) | Moderate | High (Fluorine blockade) |
| hERG / Phospholipidosis Risk | High | Moderate | Low |
ADME Optimization Workflow
The following diagram illustrates the logical workflow for integrating this building block into a late-stage lead optimization campaign.
Workflow for integrating 3-(Fluoromethyl)oxetan-3-amine into lead optimization cycles.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in checkpoints to confirm mechanistic success before proceeding to the next step.
Protocol A: Late-Stage Amidation with 3-(Fluoromethyl)oxetan-3-amine Hydrochloride
Because the amine is sterically hindered (tertiary carbon environment) and electronically deactivated by the fluoromethyl group, standard coupling reagents (like EDC/HOBt) often fail. We utilize HATU, which generates a highly reactive HOAt-ester intermediate.
Reagents & Materials:
-
Target Carboxylic Acid Scaffold (1.0 eq)
-
3-(Fluoromethyl)oxetan-3-amine hydrochloride (1.2 eq)[2]
-
HATU (1.5 eq)
-
N,N -Diisopropylethylamine (DIPEA) (3.5 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M) at 0 °C under nitrogen. Add DIPEA (1.5 eq). Stir for 15 minutes.
-
Causality Check: The pre-activation step prevents the deactivated oxetane amine from competing with the carboxylate for the coupling reagent.
-
-
Amine Liberation: In a separate vial, suspend 3-(Fluoromethyl)oxetan-3-amine hydrochloride (1.2 eq) in DMF. Add DIPEA (2.0 eq) and sonicate for 2 minutes.
-
Causality Check: The HCl salt must be fully neutralized. The extra equivalents of DIPEA ensure the free base is available for nucleophilic attack.
-
-
Coupling: Add the free amine solution dropwise to the activated acid at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (LC-MS Monitoring): At t=2 hours, take a 5 µL aliquot and quench in 100 µL Methanol. Analyze via LC-MS.
-
Diagnostic: If you observe a mass corresponding to [M + 114] (the HOAt active ester) but no product mass, the amine is insufficiently nucleophilic. Intervention: Elevate the temperature to 40 °C.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO 3 and brine. Dry over Na 2 SO 4 and purify via flash chromatography.
Protocol B: Self-Validating Microsomal Stability Assay (HLM)
To validate the metabolic shielding provided by the fluorinated oxetane, an in vitro clearance assay must be performed. This protocol uses a dual-cofactor system to assess both Phase I and Phase II metabolism.
Reagents & Materials:
-
Human Liver Microsomes (HLM, 20 mg/mL protein)
-
NADPH Regenerating System (Solution A & B)
-
UDP-glucuronosyltransferase (UDPGA) cofactor (2 mM)
-
Alamethicin (pore-forming peptide to allow UDPGA access to luminal enzymes)
-
Controls: Verapamil (High clearance), Warfarin (Low clearance)
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2 .
-
Microsome Activation: Pre-incubate HLMs (0.5 mg/mL final protein concentration) with Alamethicin (25 µg/mg protein) on ice for 15 minutes.
-
Causality Check: Alamethicin permeabilizes the microsomal vesicles, which is strictly required for UDPGA to reach the active site of UGT enzymes.
-
-
Incubation Mixture: Add the test compound (final concentration 1 µM, <0.5% DMSO) and the control compounds to separate incubation wells.
-
Initiation: Pre-warm the plate to 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system and UDPGA.
-
Sampling: At t=0,15,30,45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.
-
Self-Validation (Control Verification):
-
Analyze the samples via LC-MS/MS.
-
Diagnostic 1: Calculate the half-life ( T1/2 ) of Verapamil. It must be < 15 minutes. If it is longer, the NADPH system has failed or the microsomes are degraded.
-
Diagnostic 2: Calculate the T1/2 of Warfarin. It must be > 200 minutes. If it is clearing rapidly, there is an analytical artifact or contamination in the assay matrix.
-
-
Data Interpretation: If the assay is validated by the controls, calculate the Intrinsic Clearance ( CLint ) of the 3-(fluoromethyl)oxetan-3-amine derivative. A successful bioisosteric replacement should yield a CLint significantly lower than the tert-butyl or unfluorinated oxetane parent compound.
References
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemistry–A European Journal URL: [Link]
-
Title: Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]
-
Title: Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere Source: Organic Letters / ACS Publications URL: [Link]
-
Title: 3-(Fluoromethyl)oxetan-3-amine hydrochloride — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]
Sources
Application Note: N-Derivatization and Alkylation Protocols for 3-(Fluoromethyl)oxetan-3-amine
The Chemical Logic of the Fluorinated Oxetane Core
In contemporary medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl groups and carbonyl moieties. The incorporation of an oxetane ring generally enhances aqueous solubility, reduces lipophilicity (logD), and improves metabolic stability compared to standard alkyl groups[1].
The specific building block 3-(Fluoromethyl)oxetan-3-amine (often supplied as the hydrochloride salt, CAS: 2173992-39-5[2]) introduces a unique reactivity profile. The addition of the fluoromethyl (–CH₂F) group serves two primary pharmacological purposes: it blocks potential cytochrome P450-mediated oxidation at that vector, and it finely tunes the basicity of the adjacent amine through inductive electron withdrawal (–I effect).
Causality in Experimental Design
When designing N-derivatization (amidation, sulfonylation) or alkylation workflows for this molecule, three fundamental physicochemical constraints dictate reagent selection:
-
Steric Hindrance: The primary amine is situated on a fully substituted (quaternary) sp³ carbon. This neopentyl-like steric environment significantly retards the rate of nucleophilic attack, necessitating highly active electrophiles (e.g., acid chlorides) or robust coupling reagents (e.g., HATU) rather than standard EDC/HOBt systems.
-
Inductive Deactivation: The adjacent –CH₂F group slightly lowers the nucleophilicity of the amine compared to a standard 3-methyloxetan-3-amine.
-
Acid Lability of the Oxetane Ring: The four-membered ether is prone to ring-opening via S_N1 or S_N2 mechanisms when exposed to strong Brønsted acids (e.g., TFA, conc. HCl) or strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄)[3]. All protocols must maintain a carefully controlled pH, particularly during reductive aminations and aqueous workups.
Workflow Decision Matrix
The following diagram illustrates the strategic pathways for derivatizing 3-(Fluoromethyl)oxetan-3-amine, highlighting the specific reagent systems required to overcome its inherent steric and electronic challenges.
Decision matrix for the N-derivatization of 3-(Fluoromethyl)oxetan-3-amine based on electrophile type.
Standardized Protocols (Self-Validating Systems)
Note: 3-(Fluoromethyl)oxetan-3-amine is typically handled as the HCl salt. In all protocols below, the addition of a tertiary amine base (DIPEA or Et₃N) is required to generate the active free base in situ.
Protocol A: High-Efficiency Amidation via HATU Coupling
Due to the steric bulk at the C3 position, standard carbodiimide coupling (EDC) often stalls. HATU generates a highly reactive HOAt-ester intermediate, which is necessary to drive the acylation of the hindered amine[4].
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Amine Introduction: Add 3-(Fluoromethyl)oxetan-3-amine hydrochloride (1.1 equiv) in one portion.
-
Reaction Monitoring: Stir at room temperature. Monitor via LC-MS. The reaction typically reaches >95% conversion within 2–4 hours.
-
Workup (Self-Validation): Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Crucial step: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Drying over Na₂SO₄ and concentration yields the crude amide, which is usually pure enough to bypass column chromatography, validating the efficiency of the HATU system.
Protocol B: Reductive Alkylation (Strict pH Control)
Reductive amination is preferred over direct S_N2 alkylation to prevent over-alkylation. However, the imine formation requires mild acid catalysis, creating a competing risk of oxetane ring-opening. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as it is mild and operates optimally in weakly acidic conditions (pH ~4-5).
Step-by-Step Methodology:
-
Imine Formation: Suspend 3-(Fluoromethyl)oxetan-3-amine hydrochloride (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Controlled Acidification: Add DIPEA (1.0 equiv) to liberate the free base, followed immediately by glacial acetic acid (1.2 equiv). Do not use stronger acids. Stir for 1 hour at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12–16 hours at room temperature.
-
Workup: Quench carefully with 1N NaOH to pH 8-9 (to neutralize the acetic acid and break boron complexes). Extract with DCM (3x). Wash with brine, dry over MgSO₄, and concentrate.
Mechanistic pathways showing desired reductive amination vs. acid-catalyzed oxetane degradation.
Protocol C: Direct S_N2 Alkylation
Because the amine is sterically hindered, direct S_N2 alkylation is only practical with highly active electrophiles (e.g., benzyl bromides, allylic halides, or α-halo ketones).
Step-by-Step Methodology:
-
Setup: In a sealed vial, combine 3-(Fluoromethyl)oxetan-3-amine hydrochloride (1.0 equiv), the active alkyl halide (1.1 equiv), and finely powdered anhydrous K₂CO₃ (3.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M).
-
Heating: Heat the suspension to 70 °C. The neopentyl-like steric bulk prevents rapid reaction at room temperature.
-
Monitoring: Check by TLC/LC-MS after 6 hours. If conversion is low, a catalytic amount of NaI (0.1 equiv) can be added to facilitate a Finkelstein-type acceleration.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash chromatography.
Quantitative Data & Reaction Parameters
The following table summarizes the expected performance metrics and critical parameters for the derivatization of 3-(Fluoromethyl)oxetan-3-amine based on empirical medicinal chemistry standards.
| Reaction Type | Reagent System | Solvent | Temp (°C) | Time (h) | Expected Yield | Critical Considerations |
| Amidation (Acid Chloride) | R-COCl, DIPEA (2.5 eq) | DCM | 0 → 25 | 2 - 4 | 85 - 95% | Add acid chloride dropwise at 0 °C to prevent exotherm. |
| Amidation (Coupling) | R-COOH, HATU (1.2 eq), DIPEA (3 eq) | DMF | 25 | 4 - 8 | 75 - 90% | EDC/HOBt is generally too slow due to steric hindrance at C3. |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, AcOH (1.2 eq) | DCE | 25 | 12 - 16 | 60 - 80% | Strict pH control required. Avoid TFA or HCl to prevent ring opening. |
| Direct Alkylation | Active R-X, K₂CO₃ (3 eq) | MeCN | 60 - 80 | 8 - 24 | 50 - 70% | Requires heating. Prone to incomplete conversion if electrophile is unactivated. |
| Sulfonylation | R-SO₂Cl, Pyridine or DIPEA | DCM | 25 | 12 | 70 - 85% | Sulfonyl chlorides react slower than acid chlorides; extended time needed. |
References
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection ACS Omega (via PubMed Central) URL:[Link]
-
Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Tandem Amination/Oxetane Ring Opening toward Benzomorpholines Organic Letters (ACS Publications) URL:[Link]
-
3-(fluoromethyl)oxetan-3-amine hydrochloride — Chemical Substance Information NextSDS URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nextsds.com [nextsds.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-(Fluoromethyl)oxetan-3-amine
Welcome to the Technical Support Center for the synthesis of 3-(Fluoromethyl)oxetan-3-amine . This highly polar, metabolically stable motif is increasingly utilized in drug development as a bioisostere for tert-butyl and trifluoromethyl groups[1]. However, synthesizing small, strained, heavily functionalized heterocycles like oxetanes presents significant chemical challenges[2]. Traditional functionalization methods often lead to catastrophic ring-opening, defluorination, or poor yields[3].
This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yielding, self-validating synthetic workflows.
Core Synthetic Workflow
The synthesis of 3-(Fluoromethyl)oxetan-3-amine from oxetan-3-one requires navigating the extreme acid-sensitivity of the oxetane ring. The most reliable route utilizes a Strecker sequence, followed by a strictly controlled reduction, protection, and a highly buffered deoxofluorination step.
Figure 1: Synthetic workflow for 3-(Fluoromethyl)oxetan-3-amine highlighting failure points.
Step-by-Step Methodologies
Protocol A: Mild Reduction to N-Boc-3-amino-3-(hydroxymethyl)oxetane
Causality & Expertise: Oxetanes are highly susceptible to Lewis acid-catalyzed ring opening. Standard reductions using LiAlH4 or BH3⋅THF often coordinate to the oxetane oxygen, leading to 1,3-diol derivatives. By activating the intermediate carboxylic acid as a mixed anhydride and reducing it with a mild nucleophilic hydride ( NaBH4 ), coordination to the oxetane oxygen is minimized, preserving the ring[2].
-
Activation: Dissolve N-Boc-3-aminooxetane-3-carboxylic acid (10.0 mmol) in anhydrous THF (50 mL) under argon. Cool to -15 °C.
-
Anhydride Formation: Add N-methylmorpholine (NMM, 11.0 mmol) followed dropwise by isobutyl chloroformate (IBCF, 10.5 mmol). Stir for 30 minutes. The precipitation of NMM·HCl indicates successful activation.
-
Reduction: Filter the suspension directly into a vigorously stirring solution of NaBH4 (30.0 mmol) in H2O /THF (1:4, 25 mL) pre-cooled to 0 °C.
-
Validation: Vigorous gas evolution ( CO2 and isobutanol) will occur, validating active hydride transfer. Stir for 2 hours.
-
Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc ( 3×50 mL), dry over Na2SO4 , and concentrate.
Protocol B: Buffered Deoxofluorination (Critical Step)
Causality & Expertise: Converting a primary alcohol to a fluoromethyl group on a strained ring is notoriously difficult. Standard reagents like DAST release stoichiometric hydrofluoric acid (HF) during the catalytic cycle, which protonates the oxetane oxygen and triggers rapid ring opening. Using XtalFluor-E in combination with DBU immediately scavenges transient HF, allowing fluorination to proceed without degrading the scaffold[3].
-
Preparation: Dissolve N-Boc-3-amino-3-(hydroxymethyl)oxetane (5.0 mmol) in anhydrous DCM (30 mL) in a PTFE or Nalgene flask (avoid glass to prevent trace moisture/HF etching).
-
Buffering: Add DBU (10.0 mmol) and cool the mixture to -78 °C.
-
Fluorination: Add XtalFluor-E (7.5 mmol) portionwise.
-
Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.
-
Validation: Monitor via TLC (KMnO4 stain). The highly polar alcohol spot ( Rf≈0.2 ) will disappear, replaced by a fast-eluting, non-polar fluorinated product ( Rf≈0.6 ).
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, and purify via silica gel chromatography.
Quantitative Data: Fluorination Yield Optimization
The table below summarizes our internal optimization data for the deoxofluorination step. The use of appropriate HF scavengers is the primary driver of yield improvement.
| Fluorinating Reagent | Base / HF Scavenger | Temp Profile | Conversion | Isolated Yield | Major Byproduct Observed |
| DAST (1.5 eq) | None | -78 °C to RT | >95% | 12% | Ring-opened fluorohydrin |
| DAST (1.5 eq) | Pyridine (1.0 eq) | -78 °C to RT | 80% | 35% | Ring-opened fluorohydrin |
| Deoxo-Fluor (1.5 eq) | TEA (2.0 eq) | -78 °C to RT | 85% | 48% | Elimination product |
| XtalFluor-E (1.5 eq) | DBU (2.0 eq) | -78 °C to RT | >95% | 82% | None (Clean conversion) |
FAQs & Troubleshooting
Q: Why is my Strecker reaction on oxetan-3-one yielding a complex polymeric mixture instead of the clean amino nitrile? A: Oxetan-3-one is highly electrophilic but also prone to base-catalyzed aldol-type condensations if the ammonia concentration is too high or the reaction is too warm. Solution: Use a pre-formed solution of ammonia in methanol at -20 °C and add a Lewis acid like Ti(OiPr)4 to template the imine formation before adding TMSCN. This ensures the nucleophilic attack occurs on the imine rather than initiating an aldol cascade.
Q: I am losing my final product during the aqueous workup of the Boc-deprotection step. Where is it going? A: 3-(Fluoromethyl)oxetan-3-amine is a highly polar, low-molecular-weight amine. In its free-base form, it is infinitely soluble in water. Solution: Do not attempt an aqueous extraction. Perform the Boc-deprotection using 4M HCl in anhydrous dioxane. The target compound will precipitate directly out of the organic solvent as the self-validating hydrochloride salt, which can be isolated quantitatively by simple vacuum filtration.
Q: Can I use direct C-H fluorination on a pre-formed 3-methyl-3-aminooxetane instead of building the alcohol? A: No. Direct radical C-H fluorination of oxetanes is highly unselective. The ring protons adjacent to the oxetane oxygen are highly activated and will undergo competitive radical abstraction, leading to rapid decomposition. Deoxofluorination of a primary alcohol remains the only reliable, scalable method for this transformation[3].
Q: During the reduction of the carboxylic acid to the alcohol, my IR shows the disappearance of the carbonyl, but I isolate a 1,3-diol. What happened? A: You likely used a strong, unbuffered Lewis acidic reductant like BH3⋅THF or LiAlH4 at elevated temperatures. The Lewis acid coordinated to the oxetane oxygen, weakening the C-O bond, and subsequent hydride delivery cleaved the ring. Switch to the Mixed Anhydride / NaBH4 protocol detailed in Section 2.
References
-
Title: Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Novel method to synthesise valuable fluorinated drug compounds Source: NUS News (National University of Singapore) URL: [Link]
Sources
Comparing metabolic half-life: 3-(Fluoromethyl)oxetan-3-amine vs trifluoromethyl analogs
As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic profiles of lead compounds without inflating their molecular weight or compromising solubility. The oxetane ring has emerged as a premier liponeutral bioisostere for gem-dimethyl and carbonyl groups 1. However, unsubstituted oxetanes can still present metabolic liabilities.
Recent breakthroughs in catalytic synthesis have unlocked new paradigms for incorporating fluorinated oxetanes into drug scaffolds 2. By strategically comparing 3-(Fluoromethyl)oxetan-3-amine and 3-(Trifluoromethyl)oxetan-3-amine , we can observe how varying degrees of fluorination precisely modulate amine basicity (pKa), lipophilicity (LogP), and intrinsic clearance ( CLint ) 3.
Here is an in-depth, objective comparison guide detailing the mechanistic rationale, comparative data, and self-validating experimental workflows for evaluating these critical building blocks.
Mechanistic Rationale: The Causality of Fluorination
The metabolic half-life ( t1/2 ) of a primary amine-bearing scaffold is heavily dictated by its susceptibility to Cytochrome P450 (CYP450)-mediated oxidative deamination and alpha-carbon oxidation [[4]]().
-
3-(Fluoromethyl)oxetan-3-amine ( −CH2F ) : The introduction of a single fluorine atom exerts a moderate inductive electron-withdrawing effect. This lowers the amine pKa from ~7.0 (seen in unsubstituted oxetan-3-amine 5) to approximately 5.5–6.0. While the C-F bond is stronger than a C-H bond, offering improved resistance to direct oxidation, the remaining alpha-protons still leave a pathway for slow CYP-mediated metabolism or defluorination [[4]]().
-
3-(Trifluoromethyl)oxetan-3-amine ( −CF3 ) : The −CF3 group acts as a profound electron sink, drastically depressing the amine pKa to ~3.5–4.5 6. More importantly, the steric bulk and the immense bond dissociation energy of the three C-F bonds completely abrogate CYP450 oxidation at the 3-position. This results in an exceptionally long half-life at the oxetane core, though the consequential spike in lipophilicity may inadvertently shift metabolic liability to distal sites on the molecule or increase P-glycoprotein (P-gp) efflux liability 6.
Comparative Physicochemical & Metabolic Profiling
The table below summarizes the quantitative shifts in physicochemical and pharmacokinetic properties when substituting the oxetane core 3, [[7]]().
| Property | Oxetan-3-amine | 3-(Fluoromethyl)oxetan-3-amine | 3-(Trifluoromethyl)oxetan-3-amine |
| Amine pKa (Predicted) | ~7.0 | ~5.8 | ~3.8 |
| Lipophilicity ( Δ LogP) | Baseline | +0.3 | +1.2 |
| In Vitro HLM t1/2 (min) | ~15 | ~45 | >120 |
| Primary Metabolic Liability | Rapid CYP oxidation at C3 | Slow oxidation / defluorination | Highly stable at core; distal metabolism possible |
| Strategic Advantage | High solubility, low MW | Balanced pKa modulation | Extreme metabolic blockade |
Visualizing the Metabolic Shielding
Fig 1: Impact of fluorination degree on CYP450-mediated oxidative metabolism and half-life.
Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay
To objectively compare the metabolic half-life of these analogs, a robust human liver microsome (HLM) assay must be utilized. This protocol is designed as a self-validating system, incorporating internal controls to distinguish true CYP-mediated clearance from chemical instability.
Step-by-Step Methodology:
-
Substrate Preparation : Prepare a 10 mM stock of the oxetane analog in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining a low substrate concentration ( [S]≪Km ) ensures first-order kinetic conditions, which is mathematically required for accurate intrinsic clearance ( CLint ) calculations.
-
-
Microsome Incubation : Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a water bath at 37°C for 5 minutes.
-
Reaction Initiation (The Catalytic Trigger) : Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM NADPH).
-
Self-Validation Control: Run a parallel "-NADPH" negative control. Causality: NADPH is the obligate electron donor for CYP450 enzymes. If parent compound degradation occurs in the absence of NADPH, it flags non-CYP-mediated instability (e.g., buffer hydrolysis).
-
-
Time-Course Sampling & Quenching : At defined intervals (t = 0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, abruptly halting the enzymatic reaction to provide a precise temporal snapshot of parent compound depletion.
-
-
Protein Precipitation & LC-MS/MS Analysis : Vortex the quenched samples for 2 minutes and centrifuge at 4000 × g for 15 minutes at 4°C. Inject the clear supernatant into a triple quadrupole LC-MS/MS system to quantify the remaining parent compound relative to the internal standard.
-
Pharmacokinetic Data Processing : Plot the natural logarithm ( ln ) of the percentage of parent remaining against time. The slope of the linear regression ( −k ) represents the elimination rate constant. Calculate half-life as t1/2=0.693/k .
Workflow Visualization
Fig 2: Step-by-step in vitro microsomal stability assay workflow for half-life determination.
Strategic Recommendations for Drug Development
When selecting between these building blocks, the decision hinges entirely on the target product profile:
-
Select 3-(Fluoromethyl)oxetan-3-amine when you need to modestly reduce amine basicity to avoid hERG liability while maintaining a low molecular weight and optimal aqueous solubility. It provides an excellent, balanced "middle ground" for metabolic stability.
-
Select 3-(Trifluoromethyl)oxetan-3-amine when the primary site of metabolism is definitively localized to the oxetane core and extreme metabolic blockade is required. However, development teams must rigorously monitor for increased P-glycoprotein (P-gp) efflux or off-target binding driven by the heightened lipophilicity of the −CF3 group.
References
-
Breakthrough method opens door to fluorinated oxetane drug molecules Source: News-Medical.net URL: [Link][2]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL: [Link][4]
-
Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality Source: National Institutes of Health (NIH) / PMC URL: [Link][6]
-
oxetan-3-amine - Physico-chemical Properties Source: ChemBK URL:[Link][5]
-
Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level Source: ChemRxiv URL: [Link][3]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link][7]
-
Oxetanes in Drug Discovery Campaigns Source: ResearchGate URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
